molecular formula C16H13ClF3NO4S2 B2399283 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine CAS No. 1448074-02-9

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine

Cat. No.: B2399283
CAS No.: 1448074-02-9
M. Wt: 439.85
InChI Key: XEEAPOSHBNDXDY-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both chlorophenyl and trifluoromethylphenyl sulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonyl Groups: The chlorophenyl and trifluoromethylphenyl sulfonyl groups are introduced through sulfonylation reactions. These reactions often involve the use of sulfonyl chlorides and suitable base catalysts.

    Final Assembly: The final step involves coupling the azetidine ring with the sulfonylated intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Bromophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
  • 3-((4-Methylphenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
  • 3-((4-Fluorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl sulfonyl groups, which impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S2/c17-11-5-7-12(8-6-11)26(22,23)13-9-21(10-13)27(24,25)15-4-2-1-3-14(15)16(18,19)20/h1-8,13H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEAPOSHBNDXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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